2-(3-Chloro-5-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring, connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, methoxylation, and subsequent reduction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-5-methoxybenzaldehyde or 3-Chloro-5-methoxybenzoic acid.
Reduction: 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine.
Substitution: 2-(3-Methoxy-5-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)ethan-1-ol
- 2-(3-Chloro-5-ethoxyphenyl)ethan-1-ol
- 2-(3-Bromo-5-methoxyphenyl)ethan-1-ol
Uniqueness
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIJRREKSYIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890856-29-7 |
Source
|
Record name | 2-(3-chloro-5-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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